molecular formula C20H18N4O4S B2838464 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide CAS No. 894012-43-2

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide

Cat. No.: B2838464
CAS No.: 894012-43-2
M. Wt: 410.45
InChI Key: QIPYTXUYHWMLJP-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a methyl group at position 4 and a phenyl group at position 2. An ethyl chain at position 5 connects to an ethanediamide bridge, terminating in a 3-nitrophenyl group.

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-6-3-2-4-7-14)10-11-21-18(25)19(26)23-15-8-5-9-16(12-15)24(27)28/h2-9,12H,10-11H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPYTXUYHWMLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Thiazole Derivatives with Acylated Side Chains
  • N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) ():
    • Structural Similarity: Shares the thiazole core and acylated side chain.
    • Key Differences: A hydroxy group at position 4 and a benzamide substituent instead of ethanediamide.
    • Biological Relevance: Demonstrated high synthetic yields (90–95%) and characterized via FTIR/NMR .
b) Ethanediamide-Linked Thiazolo-Triazol Derivatives
  • N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo-triazol-5-yl]ethyl}ethanediamide ():
    • Structural Similarity: Ethanediamide bridge and thiazole-derived core.
    • Key Differences: Incorporates a fused triazole ring and methoxyphenyl substituent.
    • Functional Impact: Methoxy groups may enhance solubility compared to nitro groups .
c) 3-Nitrophenyl-Substituted Thiazoles
  • {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone (): Structural Similarity: 3-Nitrophenyl group and thiazole core. Key Differences: Methanone linkage instead of ethanediamide.

SAR Insights :

  • Nitro Groups : The 3-nitrophenyl moiety (target compound and ) may enhance binding to hydrophobic enzyme pockets.
  • Thiazole vs. Thiadiazole Cores : Thiadiazoles () show stronger anticancer activity, but thiazoles offer broader synthetic flexibility .

Spectroscopic Characterization

  • Target Compound: Expected IR peaks for amide C=O (~1650 cm⁻¹) and nitro NO₂ (~1520 cm⁻¹). ¹H-NMR would show signals for thiazole protons (δ 7.2–8.1 ppm) and ethylenediamine methylenes (δ 3.5–4.0 ppm) .
  • Comparison with : Analogous compounds showed distinct ¹³C-NMR signals for thiazole carbons (105–160 ppm) and acyl groups (170 ppm) .

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